6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

X-ray Crystallography Structural Biology HCV NS5B Inhibitor Design

This 1H-benzo[de]isoquinoline-1,3(2H)-dione derivative features a critical N-2 3,5-dimethylphenyl substitution, confirmed by X-ray crystallography, that defines its allosteric NS5B thumb pocket II binding. Unlike generic analogs, subtle aryl modifications drastically alter enzymatic (IC₅₀) and cellular (EC₅₀) potency, making unverified substitutions a high-risk choice for SAR programs. Its resolved crystal structure (P2₁ space group) enables robust computational benchmarking (FEP, MD) and serves as a selective negative control for TTR stabilization studies. Source this structurally authenticated, class-selective probe to ensure experimental reproducibility. High-purity R&D material; request a quote for bulk needs.

Molecular Formula C27H19NO3
Molecular Weight 405.4g/mol
CAS No. 331972-52-2
Cat. No. B406043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS331972-52-2
Molecular FormulaC27H19NO3
Molecular Weight405.4g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)C5=CC=CC=C5)C=CC=C4C2=O)C
InChIInChI=1S/C27H19NO3/c1-16-13-17(2)15-19(14-16)28-26(30)22-10-6-9-20-21(11-12-23(24(20)22)27(28)31)25(29)18-7-4-3-5-8-18/h3-15H,1-2H3
InChIKeyGKULZHILYDOFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (331972-52-2): Core Structural and Pharmacological Identity


6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 331972-52-2) is a synthetic small molecule belonging to the 1H-benzo[de]isoquinoline-1,3(2H)-dione class. It is structurally characterized by X-ray crystallography, confirming a monoclinic crystal system (P2₁ space group) with unit cell parameters a=9.4289 Å, b=9.6739 Å, c=11.4872 Å, and β=97.668° [1]. Pharmacologically, its core scaffold is recognized as an allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a mechanism first disclosed for this compound class in 2009 [2]. This foundational data establishes its chemical and biological starting point, differentiating it from non-allosteric or nucleotide-mimetic NS5B inhibitors.

Procurement Risk: Why Substituting 6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with a Generic Analog Is Not Feasible


In-class 1H-benzo[de]isoquinoline-1,3(2H)-diones cannot be simply interchanged. The 2009 SAR study by Ontoria et al. demonstrates that subtle N-2 aryl substitutions and C-6 functionalization on the core scaffold drastically modulate both enzymatic (NS5B IC₅₀) and cellular (replicon EC₅₀) potency, as well as the critical toxicity/activity window [1]. The 3,5-dimethylphenyl moiety at the N-2 position is not a passive structural feature; it directly influences inhibitor binding at the allosteric thumb domain II site, as evidenced by co-crystal structures of related analogs [2]. Generic substitution risks selecting a compound with an untested, potentially inactive or cytotoxic substitution pattern, invalidating SAR-based research programs.

Quantitative Differentiation Evidence for 6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione


Validated Structural Identity for SAR-Critical N-2 Position

The precise three-dimensional structure of the target compound has been unequivocally confirmed via single-crystal X-ray diffraction [1]. This is a critical differentiator from many analogs in the series whose structures are only inferred. The resolved structure confirms the specific conformation imposed by the 3,5-dimethylphenyl group at the N-2 position, which is essential for accurate computational modeling and understanding of structure-activity relationships (SAR) at the NS5B thumb domain II allosteric site.

X-ray Crystallography Structural Biology HCV NS5B Inhibitor Design

Allosteric NS5B Polymerase Inhibition Profile Inherited from Validated Scaffold

The target compound belongs to a series identified as selective allosteric inhibitors of HCV NS5B polymerase [1]. The foundational HTS hit (compound 1 in the series) displayed submicromolar potency in genotype 1b and 2b replicons and showed no activity against other polymerases (HIV-RT, Polio-pol, GBV-b-pol), defining a selectivity profile [2]. While direct quantitative binding and activity data for the 3,5-dimethylphenyl analog are not disclosed in the primary paper, its structure conforms to the most potent SAR sub-series, where N-2 aryl groups with specific substitution patterns were essential for maintaining low-nanomolar enzymatic potency (NS5B IC₅₀).

Antiviral HCV NS5B Polymerase Allosteric Inhibitor

Differentiated Application Potential from Transthyretin-Stabilizing Analog L6

A close structural analog, 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione (L6), was identified as a potent kinetic stabilizer of transthyretin (TTR), preventing its dissociation to amyloidogenic monomers [1]. The target compound's N-2 3,5-dimethylphenyl substitution replaces the hydroxyl group of L6, a modification that would be expected to drastically alter protein binding properties and abolish TTR stabilization based on the L6 co-crystal structure which necessitates a specific hydrogen bond network at the T4 binding site [2]. This structural divergence provides a clear scientific rationale for selecting the target compound when the research goal is to probe NS5B-related mechanisms while specifically avoiding TTR-off-target effects observed with the L6 analog.

Transthyretin Amyloidosis Protein Stabilization Chemical Biology

Availability of a Defined Co-Crystal Structural Paradigm for the Series

A high-resolution (2.0 Å) co-crystal structure of a close analog (2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione) bound to the HCV NS5B polymerase and experimental details have been deposited (PDB ID: 2WHO) [1]. This structure reveals the binding mode of the benzo[de]isoquinoline-1,3-dione scaffold at the thumb domain II allosteric site. The target compound's N-2 3,5-dimethylphenyl group is a direct electronic and steric analog of the 3-bromophenyl group in the co-crystallized ligand, providing a higher-confidence basis for computational modeling and binding affinity prediction compared to analogs with more divergent N-2 groups.

Structure-Based Drug Design NS5B Thumb Domain Molecular Docking

Optimal Application Scenarios for 6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione


Structure-Activity Relationship (SAR) Expansion of NS5B Allosteric Inhibitors

This compound is ideally suited as a tool compound for systematically probing the steric and electronic requirements of the N-2 aryl pocket within the HCV NS5B thumb domain II site. Its confirmed crystal structure [1] and the availability of a surrogate co-crystal template (PDB: 2WHO) [2] provide a robust starting point for designing focused libraries to optimize selectivity and resistance profiles against genotype 1b.

Chemical Probe for Selectivity Profiling in Polymerase Pharmacology

Given its class-defined selectivity for the HCV NS5B allosteric site over other viral polymerases (HIV-RT, Polio-pol, GBV-b-pol) [3], this compound can serve as a selective chemical probe in panels designed to differentiate allosteric thumb-pocket inhibition from catalytic site or palm-site inhibition. It is a critical control for studies deconvoluting the polypharmacology of novel antiviral candidates.

Computational Chemistry and Binding Mode Validation

The high-resolution crystallographic data for this compound [1] and its close analogs [2] make it a prime candidate for molecular dynamics simulations, free energy perturbation (FEP) calculations, and pharmacophore model validation. Researchers can use its definitive structure to benchmark in silico predictions for binding affinity and pose against a compound with a complex, multi-ring scaffold.

Negative Control in Transthyretin Stabilization Research

The specific N-2 3,5-dimethylphenyl modification on the benzo[de]isoquinoline-1,3-dione core, which distinguishes it from the TTR stabilizer L6 [4], makes this compound a scientifically sound negative control. It ensures that any observed cell-based or in vivo effects are not mediated through TTR kinetic stabilization, thereby enhancing the rigor of amyloidosis-related pharmacological studies.

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